
N-Benzyl-3-phosphanyl-N-(3-phosphanylpropyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-3-phosphanyl-N-(3-phosphanylpropyl)propan-1-amine is a chemical compound known for its unique structure and properties It is characterized by the presence of phosphanyl groups attached to a propan-1-amine backbone, with a benzyl group attached to one of the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-phosphanyl-N-(3-phosphanylpropyl)propan-1-amine typically involves the reaction of benzylamine with a suitable phosphanyl reagent. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-phosphanyl-N-(3-phosphanylpropyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanyl groups to phosphines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the benzyl group.
Scientific Research Applications
N-Benzyl-3-phosphanyl-N-(3-phosphanylpropyl)propan-1-amine has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the role of phosphanyl groups in biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-Benzyl-3-phosphanyl-N-(3-phosphanylpropyl)propan-1-amine involves its interaction with molecular targets through its phosphanyl groups. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways. The benzyl group may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-3-phosphanylpropan-1-amine: Lacks the additional phosphanyl group, resulting in different reactivity and applications.
N-(3-Phosphanylpropyl)propan-1-amine:
Uniqueness
N-Benzyl-3-phosphanyl-N-(3-phosphanylpropyl)propan-1-amine is unique due to the presence of both benzyl and phosphanyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound with a wide range of applications in various fields.
Properties
CAS No. |
658692-16-1 |
|---|---|
Molecular Formula |
C13H23NP2 |
Molecular Weight |
255.28 g/mol |
IUPAC Name |
N-benzyl-3-phosphanyl-N-(3-phosphanylpropyl)propan-1-amine |
InChI |
InChI=1S/C13H23NP2/c15-10-4-8-14(9-5-11-16)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12,15-16H2 |
InChI Key |
HTFGDSQQZHXBTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCCP)CCCP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


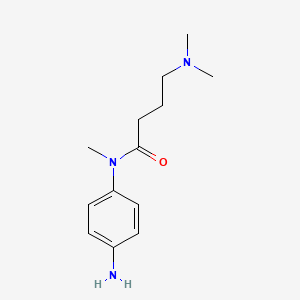
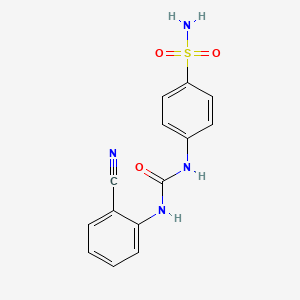

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)-3-methylbutyl]thiourea](/img/structure/B12517475.png)
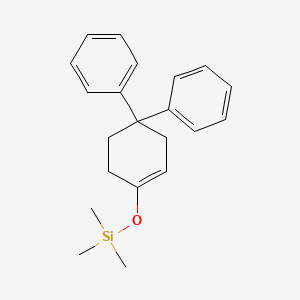

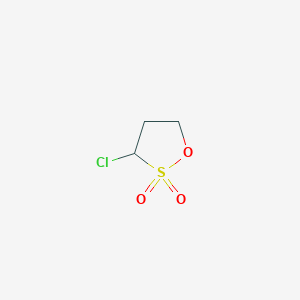
![5-(4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl)-1-isopropyl-3-methyl-6-{[3-methyl-5-(trifluoromethyl)-2H-pyrazol-4-yl]methyl}thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B12517494.png)
![Naphthalene, 1-[(chloromethyl)thio]-](/img/structure/B12517499.png)
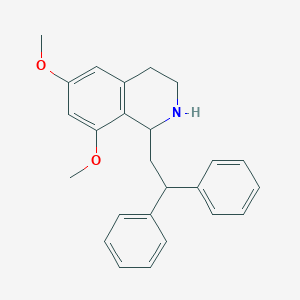
![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pentanamide](/img/structure/B12517523.png)
![N~2~,N~6~-Bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide](/img/structure/B12517525.png)
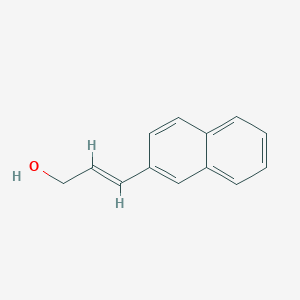
![N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine](/img/structure/B12517530.png)
